tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate

Lipophilicity Drug design ADME

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate (CAS 2060008-88-8) is an N-Boc-protected α,α-disubstituted pyrrolidine building block featuring a quaternary carbon at the 2-position bearing both a tert-butyl ester and a propoxymethyl substituent. With a molecular formula of C13H25NO3 and a molecular weight of 243.34 g/mol, it belongs to the class of 2-alkoxymethyl-pyrrolidine-2-carboxylates, which are valued in medicinal chemistry for introducing steric constraint and modulating lipophilicity in bioactive molecule design.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
Cat. No. B13254763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCCCOCC1(CCCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H25NO3/c1-5-9-16-10-13(7-6-8-14-13)11(15)17-12(2,3)4/h14H,5-10H2,1-4H3
InChIKeyHLEVJWSDAVHPKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate: Structural Class & Procurement Context


tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate (CAS 2060008-88-8) is an N-Boc-protected α,α-disubstituted pyrrolidine building block featuring a quaternary carbon at the 2-position bearing both a tert-butyl ester and a propoxymethyl substituent. With a molecular formula of C13H25NO3 and a molecular weight of 243.34 g/mol, it belongs to the class of 2-alkoxymethyl-pyrrolidine-2-carboxylates, which are valued in medicinal chemistry for introducing steric constraint and modulating lipophilicity in bioactive molecule design . The compound is commercially available at 95% purity through specialist research chemical suppliers .

Quaternary α-carbon building block for conformational constraint
Propoxymethyl chain for tunable lipophilicity and steric profile
Orthogonal Boc and tert-butyl ester protection for sequential elaboration

Why In-Class Pyrrolidine Building Blocks Cannot Substitute for tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate


Simple interchange with other 2-substituted pyrrolidine-2-carboxylate esters is not feasible because the propoxymethyl chain length directly governs the lipophilicity (LogP ~1.88 ) and steric footprint around the quaternary α-carbon. Shorter alkoxy homologs (methoxy or ethoxy) alter the polarity and hydrogen-bond acceptor profile, while longer chains (butoxy) can push LogP beyond optimal ranges for CNS drug-likeness without providing additional binding interactions. Furthermore, the quaternary center itself imposes conformational rigidity that is absent in 2-monosubstituted or N-protected proline analogs lacking the alkoxymethyl group, fundamentally changing the vector of substituent projection and the metabolic stability of derived amides or peptides.

Shorter alkoxy homologs (methoxy/ethoxy) alter lipophilicity and H-bond acceptor profile; may not transfer directly.
Butoxy homologs push LogP beyond typical CNS drug-like range, potentially increasing promiscuity.
Non-quaternary pyrrolidine building blocks lack backbone conformational restriction, altering φ/ψ angles.

Quantitative Differentiation Evidence: tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate vs. Closest Alkoxy Homologs


Lipophilicity (LogP) Differentiation: Propoxy vs. Methoxy and Ethoxy Homologs

The target compound exhibits a computed LogP of 1.88 , compared to estimated LogP values of ~1.13 for the methoxy homolog (tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate) and ~1.51 for the ethoxy homolog (tert-butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate), based on additive fragment contributions for the alkoxy chain extension (each additional methylene adds ~0.38 LogP units). This places the propoxy derivative closer to the CNS drug-like LogP window (2-4) while retaining aqueous solubility advantages over the butoxy homolog. The LogP difference of ~0.75 units relative to the methoxy analog translates to an approximately 5.6-fold higher theoretical partition coefficient, which can significantly alter membrane permeability and tissue distribution in biological assays.

Lipophilicity Comparison
Data to verify
ΔLogP +0.75 vs methoxy, +0.37 vs ethoxy, −0.37 vs butoxy (propoxy LogP 1.88)
Supports tuning of membrane permeability and protein binding in lead optimization
Computed values from vendor specification; verify experimentally
Lipophilicity Drug design ADME

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count vs. Non-Alkoxylated Proline Building Blocks

The target compound has a computed TPSA of 47.56 Ų and 4 hydrogen bond acceptors (HBA = 4), with 1 hydrogen bond donor (HBD = 1) . In contrast, the non-alkoxylated comparator tert-butyl pyrrolidine-2-carboxylate (H-Pro-OtBu) has a TPSA of ~38.33 Ų (3 HBA, 1 HBD). The additional ether oxygen in the propoxymethyl chain increases TPSA by ~9.2 Ų while maintaining Lipinski and Veber compliance (TPSA < 140 Ų; HBD ≤ 5, HBA ≤ 10). For CNS-targeted programs, the TPSA of 47.56 Ų keeps the compound well below the 70-90 Ų threshold commonly associated with BBB penetration, while the added polarity relative to the non-alkoxylated analog may reduce hERG binding liability through charge-charge repulsion.

TPSA & HBA Count
Computed
TPSA 47.56 Ų, HBA 4 (propoxy) vs. 38.33 Ų, HBA 3 (H-Pro-OtBu); ΔTPSA +9.23 Ų
Enables polarity adjustment while staying below BBB penetration thresholds
Computed values; validate experimentally
Drug-likeness Oral bioavailability CNS penetration

Rotatable Bond Count and Chain Flexibility: Propoxy vs. Shorter Alkoxy Homologs

The target compound has 5 rotatable bonds in its alkoxy side chain plus the ester group . The methoxy homolog has 4 rotatable bonds, and the ethoxy homolog also has 5. However, the propoxy chain introduces an additional gauche/anti conformational degree of freedom compared to the ethoxy chain, which can translate to a measurable difference in conformational entropy penalty upon protein binding (typically estimated at ~0.7-1.0 kcal/mol per frozen rotatable bond). The butoxy homolog, with 6 rotatable bonds, incurs a larger entropy penalty without necessarily providing commensurate binding enthalpy. This positions the propoxy chain at a balanced flexibility point for fragment-based lead optimization.

Rotatable Bond Count
Computed
5 rotatable bonds (propoxy) vs. 4 (methoxy), 6 (butoxy)
Intermediate flexibility for conformational entropy optimization
Entropy penalty estimate ~0.7–1.0 kcal/mol per frozen bond
Conformational entropy Ligand efficiency Molecular flexibility

Steric Bulk at the Quaternary α-Carbon: Differentiation from 2-Monosubstituted Pyrrolidines

The target compound features a fully substituted α-carbon (quaternary center) bearing both the carboxylate ester and the propoxymethyl group. This quaternary architecture is absent in common building blocks such as tert-butyl pyrrolidine-2-carboxylate (H-Pro-OtBu) or N-Boc-proline esters, which retain an α-hydrogen. The quaternary center restricts the φ and ψ backbone dihedral angles to a narrower conformational space, favoring specific secondary structure motifs (e.g., type I/III β-turns) when incorporated into peptides. This steric constraint cannot be replicated by 2-substituted pyrrolidine-1-carboxylate regioisomers (e.g., tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate), where the substituent is on the nitrogen side rather than the α-carbon.

Quaternary α-Carbon
Class-level inference
Quaternary center (CO2tBu + CH2OPr) vs. tertiary α-H in H-Pro-OtBu
Provides restricted φ/ψ angles and epimerization resistance
Conformational restriction inferred from analog literature
Conformational constraint Peptidomimetics Proline analogs

Evidence-Backed Application Scenarios for tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate


CNS-Penetrant Lead Optimization Requiring Fine-Tuned Lipophilicity

When a medicinal chemistry program targeting CNS receptors requires a proline-derived scaffold with LogP in the 1.5-2.5 range and TPSA below 70 Ų, the propoxy homolog provides a LogP of 1.88 with TPSA 47.56 Ų . The methoxy analog (LogP ~1.13) may be too polar for sufficient passive BBB permeation, while the butoxy analog (LogP ~2.25) risks elevated tissue binding and promiscuity. The propoxy chain thus occupies a differentiated sweet spot for CNS drug design.

Peptidomimetic Design Requiring Conformationally Constrained Proline Surrogates

The quaternary α-carbon of the target compound restricts backbone flexibility relative to proline, favoring specific turn motifs in peptide mimetics . Unlike 2-substituted pyrrolidine-1-carboxylate regioisomers, the alkoxymethyl group at the α-position projects side-chain functionality from the same carbon that anchors the backbone, enabling simultaneous control of φ/ψ angles and side-chain orientation. This is particularly valuable for designing protease-resistant peptide analogs where epimerization at the α-position must be prevented.

Fragment-Based Screening Libraries with Graduated Alkoxy Chain SAR

For constructing fragment libraries that systematically probe alkoxy chain length SAR, the propoxy compound fills a critical gap between the ethoxy and butoxy members of the series . With 5 rotatable bonds and a LogP increment of ~0.37 per methylene extension, the propoxy fragment provides the intermediate flexibility and lipophilicity necessary to detect non-linear SAR trends that are invisible when only methoxy and ethoxy probes are used.

Synthesis of α,α-Disubstituted Amino Acid Derivatives via Boc Deprotection and Further Functionalization

Following Boc deprotection under acidic conditions, the target compound yields the free pyrrolidine amine, which can be further elaborated to amides, sulfonamides, or ureas for library synthesis . The tert-butyl ester can be cleaved orthogonally to reveal the carboxylic acid for peptide coupling, while the propoxy chain remains stable to both acidic and basic conditions. This orthogonal protection strategy is essential for constructing complex α,α-disubstituted amino acid derivatives, a capability not offered by simpler N-Boc-proline building blocks.

Application
Selection Property
Validation Focus
CNS lead optimization with tuned lipophilicity
Propoxy chain for intermediate LogP and TPSA below 70 Ų
Permeability and CNS MPO profiling
Peptidomimetic design requiring constrained proline surrogates
Quaternary α-carbon with propoxymethyl substituent
Conformational constraint and backbone φ/ψ angle restriction
Fragment-based screening libraries with graduated alkoxy SAR
Propoxy as intermediate flexibility/lipophilicity probe
Detection of non-linear SAR trends across chain length
Synthesis of α,α-disubstituted amino acid derivatives
Orthogonal Boc/tBu ester protection with stable propoxy chain
Deprotection orthogonality and coupling efficiency
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